2-(Methylamino)acetamide hydrochloride

Catalog No.
S733472
CAS No.
5325-64-4
M.F
C3H9ClN2O
M. Wt
124.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)acetamide hydrochloride

CAS Number

5325-64-4

Product Name

2-(Methylamino)acetamide hydrochloride

IUPAC Name

2-(methylamino)acetamide;hydrochloride

Molecular Formula

C3H9ClN2O

Molecular Weight

124.57 g/mol

InChI

InChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H

InChI Key

VVIXOTCTYAILNP-UHFFFAOYSA-N

SMILES

CNCC(=O)N.Cl

Synonyms

2-(methylamino)acetamidehydrochloride;5325-64-4;Sarcosinamidehydrochloride;Sarcosineamidehydrochloride;N~2~-methylglycinamide;AC1Q3BRY;S4763_SIGMA;NSC195;SCHEMBL1126168;CTK8B7651;NSC-195;MolPort-003-959-559;VVIXOTCTYAILNP-UHFFFAOYSA-N;2-methylamino-acetamidehydrochloride;ANW-58066;AKOS015846148;AM82642;MCULE-3031605853;NE27084;RTR-018835;TRA0087864;AK-90265;KB-60393;SC-10429;N2-Methylglycinamidehydrochloride(1:1)

Canonical SMILES

CNCC(=O)N.Cl
  • Organic synthesis: 2-(Methylamino)acetamide hydrochloride can be a potential building block for the synthesis of more complex organic molecules. The presence of the methylamino group and the amide bond offer functionalities that can be exploited in various synthetic reactions [].
  • Study of peptide interactions: The molecule shares some structural similarity with certain small peptides. Researchers might utilize 2-(methylamino)acetamide hydrochloride as a model compound to study peptide-protein interactions or protein folding mechanisms.
  • Biological activity exploration: The methylamino group can participate in various biological processes. Researchers might investigate 2-(methylamino)acetamide hydrochloride for potential biological activities, such as enzyme inhibition or receptor interaction.

2-(Methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O and a molecular weight of 124.57 g/mol. It is a hydrochloride salt of 2-(methylamino)acetamide, which is an amide derivative of acetic acid. This compound is primarily used in biochemical and pharmaceutical research due to its role in various biological processes and potential therapeutic applications. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various laboratory applications .

Typical of amides and amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield acetic acid and methylamine.
  • Acylation: It can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation: The nitrogen atom can undergo alkylation reactions, leading to the formation of more complex amines.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

2-(Methylamino)acetamide hydrochloride exhibits various biological activities, primarily linked to its structural characteristics as an amine and amide. It has been studied for its potential effects on:

  • Neurotransmission: The compound may influence neurotransmitter systems due to its structural similarity to amino acids and neurotransmitters.
  • Antimicrobial properties: Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for further development as therapeutic agents.
  • Proteomics research: It is utilized in proteomics for labeling and studying proteins, aiding in the understanding of protein interactions and functions .

The synthesis of 2-(methylamino)acetamide hydrochloride typically involves several steps:

  • Formation of Methylamine: Methylamine can be synthesized from formaldehyde and ammonium chloride or by reductive amination of carbonyl compounds.
  • Acetamide Formation: Methylamine is then reacted with acetic acid or acetic anhydride to form 2-(methylamino)acetamide.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability.

These methods allow for the efficient production of the compound in laboratory settings .

2-(Methylamino)acetamide hydrochloride has several applications, including:

  • Biochemical Research: Used as a reagent in various biochemical assays and studies.
  • Pharmaceutical Development: Investigated for potential use in drug formulations due to its biological activity.
  • Proteomics: Employed in protein labeling techniques, facilitating the study of protein interactions and functions.

Its unique properties make it valuable in both academic and industrial research settings.

Studies involving 2-(methylamino)acetamide hydrochloride have focused on its interactions with various biological molecules:

  • Protein Interactions: Research indicates that this compound can interact with proteins, influencing their structure and function.
  • Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, which could be useful in drug development for diseases that involve specific enzyme pathways.
  • Cellular Uptake: Investigations into how this compound is absorbed by cells provide insights into its bioavailability and potential therapeutic uses.

These interaction studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-(methylamino)acetamide hydrochloride. Here are notable examples:

Compound NameMolecular FormulaUnique Features
2-(Amino)acetamideC2H6N2OLacks methyl group; simpler structure
N-(4-Chlorophenyl)-2-(methylamino)acetamideC9H11ClN2OContains a chlorophenyl group; enhanced lipophilicity
N-Ethyl-2-(methylamino)acetamide hydrochlorideC5H12ClN2OEthyl substitution provides different pharmacological properties

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5325-64-4

Dates

Modify: 2023-08-15

Explore Compound Types